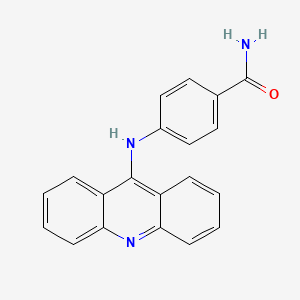

Benzamide, 4-(9-acridinylamino)-

Description

Historical Context of Acridine (B1665455) Derivatives as DNA-Interacting Agents

The journey of acridine derivatives as DNA-interacting agents began with their use as dyes in the late 19th and early 20th centuries. wikipedia.orgresearchgate.net Initially isolated from coal tar in 1870, the parent compound, acridine, formed the basis for a variety of synthetic dyes. wikipedia.org Researchers soon observed that many of these dyes, such as proflavine (B1679165) and acridine orange, possessed antiseptic properties and could bind to cellular components, particularly the nucleic acids within the nucleus. wikipedia.org

This observation led to the hypothesis that the planar structure of the acridine ring allowed it to fit between the "rungs" of the DNA ladder. This intercalation process was found to distort the DNA helix, interfering with its normal function and leading to effects like mutagenesis and inhibition of cell proliferation. scripps.eduwiserpub.com This realization in the mid-20th century pivoted the focus of acridine chemistry towards medicinal applications, particularly in the development of antibacterial and anticancer agents. researchgate.netwiserpub.com The development of 9-aminoacridine (B1665356) derivatives was a significant step, leading to the synthesis of a new class of antitumor agents in the 1980s, including the clinically important drug amsacrine (B1665488) and its isomers like Benzamide (B126), 4-(9-acridinylamino)-. nih.govnih.gov These second-generation acridines were designed not just to bind DNA, but to specifically interfere with critical enzymes involved in DNA replication and repair, such as topoisomerase II. scripps.edunih.gov

Structural Features and Core Scaffolds of Interest in Medicinal Chemistry

The biological activity of the acridine-benzamide class is intrinsically linked to its distinct molecular architecture. The structure can be deconstructed into three key components: the acridine core, the benzamide side chain, and the linking amino group.

The Acridine Core: This planar, tricyclic aromatic system is the primary DNA-intercalating moiety. nih.gov Its flat shape allows it to slide between adjacent base pairs of the DNA double helix, driven by π-π stacking interactions. wiserpub.com Substitutions on the acridine rings can modulate DNA binding affinity and influence interactions with enzymes.

The Benzamide Side Chain: This portion of the molecule extends out from the DNA helix and is crucial for secondary interactions, particularly with enzymes like topoisomerase II. The substitution pattern on the benzamide ring significantly impacts the compound's activity. In "Benzamide, 4-(9-acridinylamino)-", the carboxamide group is at the para (4) position of the aniline (B41778) ring. This contrasts with its more famous isomer, amsacrine, where a methanesulfonamide (B31651) group is at the meta (3) position. ontosight.aiwho.int This seemingly small change can dramatically alter the compound's biological profile.

The 9-Amino Linker: This nitrogen bridge connects the acridine core to the benzamide ring, providing rotational flexibility while maintaining the crucial spatial relationship between the two main pharmacophores.

Structure-activity relationship (SAR) studies have shown that modifications to any of these components can have a profound effect on cytotoxicity and enzyme inhibition. acs.org For instance, the electronic and steric properties of substituents on the acridine and benzamide rings are critical determinants of biological function. acs.org

Below is a table detailing the physicochemical properties of the parent acridine scaffold.

| Property | Value |

| Chemical Formula | C₁₃H₉N |

| Molar Mass | 179.22 g·mol⁻¹ |

| Appearance | White to pale yellow powder |

| Melting Point | 106–110 °C |

| Boiling Point | 345 °C |

| log P | 3.4 |

Table 1: Physicochemical properties of the parent compound, Acridine. Data sourced from wikipedia.org.

Significance as a Preclinical Research Tool

Benzamide, 4-(9-acridinylamino)- and its analogues are invaluable tools in preclinical research, primarily for their role as topoisomerase II poisons. ontosight.aicaymanchem.com Topoisomerase II is a vital enzyme that manages DNA tangles and supercoils by creating temporary double-strand breaks, allowing another DNA strand to pass through, and then resealing the break. nih.gov

Compounds like Benzamide, 4-(9-acridinylamino)- act by trapping the enzyme in a "cleavable complex" state, where the DNA is cut, but the enzyme remains covalently bound to the 5' ends of the DNA. caymanchem.com This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent, lethal DNA double-strand breaks, which ultimately triggers programmed cell death (apoptosis). ontosight.ainih.gov

In laboratory settings, this compound is used to:

Investigate DNA Damage and Repair: By inducing a specific type of DNA lesion (protein-linked double-strand breaks), the compound allows researchers to study the cellular pathways that respond to and attempt to repair this damage. nih.gov

Probe Topoisomerase II Function: It serves as a chemical probe to understand the mechanics of topoisomerase II activity and its role in cellular processes like replication and mitosis. nih.gov

Evaluate Mechanisms of Drug Resistance: Studies comparing the activity of this compound in sensitive versus resistant cancer cell lines help to elucidate the mechanisms by which cells evade the effects of topoisomerase poisons, such as by down-regulating the enzyme. acs.orgnih.gov

Research has demonstrated that the cytotoxic effects of these acridine derivatives are strongly correlated with their ability to induce topoisomerase II-mediated DNA breaks. nih.gov Studies on various cell lines, including human lymphoma and colon carcinoma cells, have confirmed that proliferating cells are significantly more susceptible to these agents than non-proliferating cells, highlighting their potential against rapidly dividing cancer cells. nih.gov

The table below presents comparative cytotoxic activity for amsacrine and related acridine derivatives against a leukemia cell line, illustrating the impact of structural modifications.

| Compound | Description | Relative Cytotoxicity |

| Amsacrine (m-AMSA) | Methanesulfonamide at meta-position | +++ |

| Compound A | Isomer with different substitution | ++ |

| Compound B | Isomer with different substitution | +++ |

| Compound C | Isomer with different substitution | ++++ |

| 9-Aminoacridine | Parent amino-acridine | + |

Table 2: Relative cytotoxicity of amsacrine and related acridine analogues against L1210 leukemia cells. The data, adapted from a study on topoisomerase II-mediated DNA damage, demonstrates how structural changes influence cell-killing potency. nih.gov

Structure

3D Structure

Properties

CAS No. |

58658-19-8 |

|---|---|

Molecular Formula |

C20H15N3O |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

4-(acridin-9-ylamino)benzamide |

InChI |

InChI=1S/C20H15N3O/c21-20(24)13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-12H,(H2,21,24)(H,22,23) |

InChI Key |

QTWNXHPBFYHFQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research

General Synthetic Pathways to the Acridinylamino-Benzamide Core

The construction of the fundamental 4-(9-acridinylamino)-benzamide structure is primarily achieved through two strategic bond-forming reactions: nucleophilic aromatic substitution and amide bond formation.

Nucleophilic Aromatic Substitution Approaches

A cornerstone in the synthesis of 9-anilinoacridines is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a leaving group at the 9-position of the acridine (B1665455) ring by an aniline (B41778) derivative. The most common precursor for this reaction is 9-chloroacridine (B74977), which is readily synthesized from N-phenylanthranilic acid.

The general reaction scheme involves the condensation of 9-chloroacridine with a 4-aminobenzamide (B1265587) derivative. This reaction is often carried out in a suitable solvent, such as phenol (B47542) or a high-boiling alcohol, and may be facilitated by the presence of a base to neutralize the hydrogen chloride formed during the reaction. The reactivity of the 9-chloroacridine is crucial, and its synthesis is a key preliminary step. nih.gov For instance, the Jourdan-Ullmann reaction can be employed to produce the N-phenylanthranilic acid intermediate, which is then cyclized to form the acridine core. nih.gov

Amide Bond Formation Strategies

Alternatively, the final amide bond can be formed after the coupling of the acridine and aniline moieties. In this approach, a precursor such as 4-(9-acridinylamino)benzoic acid is activated and then reacted with ammonia (B1221849) or an appropriate amine to form the desired benzamide (B126).

A variety of modern amide bond formation strategies can be employed. researchgate.netunimi.itnih.gov These include the use of coupling reagents, such as carbodiimides, or the conversion of the carboxylic acid to a more reactive species like an acid chloride or an active ester. Recent advancements have focused on developing greener and more efficient methods, including catalytic direct amidation and microwave-assisted synthesis. researchgate.net An alternative, ATP-independent biological strategy for amide bond formation has also been described, involving a methyl esterification followed by an ester-amide exchange, which could inspire novel synthetic routes. nih.gov

Synthesis of Specific Isomers and Analogues for Structure-Activity Studies

To understand how molecular modifications impact biological activity, researchers synthesize a wide array of isomers and analogues of the parent compound. This allows for the systematic investigation of the role of different substituents and their positions on the acridine and anilino rings.

Preparation of 9-Anilinoacridine (B1211779) Derivatives

The synthesis of various 9-anilinoacridine derivatives is a central theme in the medicinal chemistry of this class of compounds. nih.govnih.gov By varying the substituents on the aniline ring, researchers can probe the electronic and steric requirements for optimal interaction with the biological target. For example, the introduction of different groups at the 1'-position of the anilino ring has been shown to be critical for topoisomerase II inhibition and cytotoxicity. nih.gov A series of pyrazole-substituted 9-anilinoacridine derivatives were synthesized and evaluated for their potential to inhibit estrogen receptor alpha (ERα), a key factor in certain types of breast cancer. biolifesas.org

Introduction of Varied Substituents on Acridine and Anilino Rings

The systematic introduction of substituents on both the acridine and anilino rings is crucial for fine-tuning the pharmacological properties of these molecules. Studies have explored the impact of electron-donating and electron-withdrawing groups at various positions. For instance, the presence of an electron-donating substituent at the 1' and 2' positions of the 9-anilinoacridine can enhance DNA binding. nih.gov Conversely, substituents at the 3' position can introduce steric hindrance. nih.gov

The synthesis of these substituted analogues often requires multi-step procedures, starting from appropriately functionalized precursors. For example, to introduce substituents on the acridine ring, one might start with a substituted N-phenylanthranilic acid. Similarly, substituted anilines are used to introduce functionality onto the anilino portion of the molecule. A series of phenyl N-mustard-9-anilinoacridine conjugates have been synthesized with the alkylating group linked to the C-3' or C-4' position of the anilino ring via an O-ethylene spacer. nih.gov

Advanced Synthetic Techniques for Conjugates and Probes

Modern synthetic chemistry offers sophisticated techniques for creating more complex molecules, such as bioconjugates and fluorescent probes, based on the acridine scaffold. These advanced methods enable the attachment of the acridine moiety to other molecules, such as peptides, oligonucleotides, or targeting ligands, to enhance its properties or direct it to specific cellular locations. adelaide.edu.au

For example, solid-phase synthesis has been utilized for the rapid derivatization of the 9-aminoacridine (B1665356) scaffold to generate libraries of new compounds for pharmacological screening. google.com Click chemistry, with its high efficiency and specificity, is another powerful tool for creating acridine conjugates. Furthermore, acridine derivatives have been incorporated into oligodeoxynucleotides to act as site-selective RNA activators. acs.org The development of acridine-based fluorescent probes allows for the monitoring of biological processes, such as sensing ATP/ADP levels. nih.gov These advanced synthetic strategies are instrumental in expanding the applications of the 4-(9-acridinylamino)-benzamide scaffold beyond traditional cytotoxic agents into the realm of targeted therapies and diagnostic tools.

Solid-Phase Synthesis of Peptide Conjugates

Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for creating conjugates of 4-(9-acridinylamino)benzamide with specific peptide sequences. acs.orgnih.gov This approach allows for the modular assembly of these complex molecules, which are designed to enhance properties such as cellular uptake and target specificity. acs.orgacs.org The general strategy involves preparing a 9-anilinoacridine-4-carboxylic acid building block that can be coupled to a peptide chain assembled on a solid support. acs.orgnih.gov

A common procedure begins with the synthesis of the peptide sequence on a suitable resin, such as Rink amide resin, using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. acs.org Separately, the 9-anilinoacridine-4-carboxylic acid moiety is prepared. nih.govthieme-connect.com This acridine-containing acid is then activated, often as an N-hydroxysuccinimide (NHS) ester, and reacted with the free N-terminal amino group of the resin-bound peptide. acs.orgacs.org The coupling reaction covalently links the acridine intercalator to the peptide. nih.gov

Following the coupling step, the conjugate is cleaved from the solid support and its side-chain protecting groups are removed. acs.org This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA). acs.org The final acridine-peptide conjugate is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed through analytical techniques like tandem mass spectrometry (ES-MS/MS). acs.orgacs.orgnih.gov This methodology has been successfully used to generate small combinatorial libraries of acridine-peptide conjugates for screening and discovery of ligands that bind to specific nucleic acid structures. acs.orgacs.orgnih.gov

Table 1: Example of a Synthesized Acridine-Peptide Conjugate

| Feature | Description | Reference |

| Acridine Moiety | 9-anilinoacridine-4-carboxamide | acs.org |

| Peptide Sequence | Gly-Arg-Ser | acs.org |

| Solid Support | Rink Amide Resin | acs.org |

| Activation Method | N-hydroxysuccinimide (NHS) ester | acs.org |

| Cleavage Reagent | Trifluoroacetic acid (TFA):Triisopropylsilane (TIS):H2O | acs.org |

| Analysis | Electrospray Mass Spectrometry (ES-MS/MS) | acs.orgacs.org |

Incorporation of Reporter Groups (e.g., Fluorescent Probes, Photoaffinity Labels)

The intrinsic properties of the acridine ring system make 4-(9-acridinylamino)benzamide and its derivatives inherently useful as fluorescent probes. nih.gov The tricyclic acridine core is a fluorophore, and its fluorescence can be monitored to study interactions with biological macromolecules like DNA. nih.govnih.gov Changes in the fluorescence signal upon binding can provide information about the binding event itself. nih.gov

Beyond its native fluorescence, the scaffold can be chemically modified to include additional reporter groups for more specialized applications, such as photoaffinity labeling. nih.gov Photoaffinity labels are groups that become highly reactive upon exposure to light, forming a covalent bond with nearby molecules. nih.govuiowa.edu This technique is invaluable for definitively identifying the binding sites of a molecule within a complex biological sample like chromatin. nih.gov

The synthesis of such derivatives involves introducing a photoactivatable moiety, most commonly an arylazido group, onto the acridine structure. nih.gov Researchers have synthesized derivatives where an azidobenzoyl group is attached to a linker connected to the 9-aminoacridine core. nih.gov These photoaffinity labels retain a high affinity for DNA and, upon irradiation with UV light, can covalently cross-link to associated proteins, such as histones. nih.gov This allows for the precise identification of proteins in close proximity to the compound's binding site on the DNA. nih.gov The design of these molecules must be carefully considered to ensure that the addition of the reporter group does not significantly hinder the intercalative binding of the acridine core to DNA. nih.gov

Molecular Interactions and Cellular Mechanisms of Action

DNA Intercalation Dynamics and Biophysical Characterization

Amsacrine (B1665488) was originally designed as a DNA-binding agent. nih.gov Its ability to intercalate into the DNA double helix is a foundational aspect of its molecular mechanism. patsnap.comcancercareontario.cabccancer.bc.ca

Mechanisms of DNA Binding and Intercalation

The primary mechanism of DNA binding for amsacrine is intercalation, a process driven by its distinct chemical structure. ontosight.aipatsnap.com The molecule possesses a planar, polycyclic aromatic acridine (B1665455) ring system which is capable of inserting itself between adjacent base pairs of the DNA double helix. frontiersin.orgwikipedia.orgmdpi.com This insertion is a non-covalent interaction. In addition to the intercalating acridine moiety, amsacrine has a 4-amino-methanesulfon-m-anisidide side chain. nih.gov Research suggests this side chain also interacts with DNA, likely binding within the minor groove and interacting with thymine (B56734) groups. frontiersin.org This dual mode of interaction—intercalation via the acridine ring and groove binding via the side chain—anchors the molecule to the DNA.

Influence on DNA Duplex Structure and Topology

The insertion of the planar acridine ring between DNA base pairs causes significant local distortion of the DNA double helix. patsnap.com This process alters the normal proportions of the major and minor grooves, unwinds the helix at the site of binding, and increases the separation between base pairs. wikipedia.org Such structural perturbations interfere with the essential biological processes of DNA replication, transcription, and repair, as the distorted DNA becomes a poor substrate for the enzymes and structural proteins involved, such as DNA and RNA polymerases. patsnap.comwikipedia.org The ultimate consequence of this structural disruption is a cascade of events that can induce cell death. patsnap.com

Binding Affinity and Specificity with Nucleic Acids

Amsacrine exhibits a degree of specificity in its binding, showing a preference for Adenine-Thymine (A-T) base pairs. nih.govdrugbank.com However, a clear correlation between the strength of DNA intercalation and the drug's ultimate biological activity against topoisomerase II has not been established. nih.gov This is highlighted by comparative studies with its structural isomer, o-AMSA. Although o-AMSA intercalates more strongly into DNA than amsacrine (m-AMSA), it displays significantly less ability to poison topoisomerase II. nih.govwikipedia.org This finding suggests that while intercalation is a prerequisite, it is not the sole determinant of the compound's cytotoxic efficacy. nih.govwikipedia.org Further studies have indicated that the primary role of DNA intercalation is to increase the local concentration of the drug, thereby enhancing the affinity of amsacrine for the topoisomerase II-DNA complex. nih.gov

| Feature | Description |

| Binding Mode | Intercalation (Acridine Ring) and Minor Groove Binding (Anilino Side Chain) frontiersin.orgwikipedia.org |

| Structural Impact | Distortion of DNA double helix, alteration of groove proportions patsnap.comwikipedia.org |

| Base Pair Specificity | Preferential binding to A-T pairs nih.govdrugbank.com |

| Activity Correlation | Strength of intercalation does not directly correlate with topoisomerase II poisoning activity nih.gov |

Topoisomerase Enzyme Inhibition and Poisoning

While DNA intercalation is a key feature, the primary target of amsacrine is widely recognized as the nuclear enzyme DNA topoisomerase II. patsnap.comdrugbank.comnih.gov Amsacrine acts as a topoisomerase II "poison," a class of inhibitors that trap the enzyme in an intermediate state of its catalytic cycle. nih.govembopress.org

Inhibition of Mammalian DNA Topoisomerase II Activity

Topoisomerase II is essential for managing DNA topology during processes like replication and chromosome segregation. It functions by creating transient, enzyme-linked double-strand breaks in the DNA, allowing another DNA segment to pass through before re-ligating the break. patsnap.com Amsacrine exerts its inhibitory effect by interfering with the re-ligation step of this process. patsnap.comnih.gov By preventing the resealing of the DNA break, the drug leads to the accumulation of protein-linked double-strand DNA breaks, which are highly cytotoxic lesions. patsnap.comcancercareontario.ca The cytotoxicity of amsacrine is most pronounced during the S and G2 phases of the cell cycle, which corresponds to the periods of highest topoisomerase II expression and activity. bccancer.bc.cadrugbank.com In vitro studies have shown that amsacrine is active against both human topoisomerase IIα and IIβ isoforms. nih.gov

Formation and Stabilization of Covalent Topoisomerase-DNA Cleavable Complexes

The mechanism of topoisomerase II poisoning by amsacrine involves the stabilization of a key reaction intermediate known as the "cleavable complex". patsnap.comfrontiersin.org This complex consists of the topoisomerase II enzyme covalently attached to the 5' termini of the cleaved DNA strands. nih.gov Amsacrine dramatically stimulates the formation of these covalent complexes. nih.govnih.gov By binding to both the DNA and the enzyme, the drug effectively traps this intermediate, preventing the enzyme from completing its catalytic cycle and rejoining the DNA backbone. nih.gov One study using the enzyme from Drosophila melanogaster found that amsacrine inhibited the DNA religation step approximately 3.5-fold and enhanced DNA breakage by about 5-fold. nih.gov This stabilization is reversible and can be disrupted by the addition of EDTA or salt in vitro. nih.gov The inability of the non-cytotoxic isomer o-AMSA to significantly promote the formation of this complex underscores the critical role of cleavable complex stabilization in the drug's mechanism of action. nih.gov

| Parameter | Finding |

| Target Enzyme | DNA Topoisomerase II patsnap.com |

| Inhibition Mechanism | Inhibition of DNA re-ligation step patsnap.comnih.gov |

| Key Effect | Stabilization of the covalent topoisomerase II-DNA cleavable complex patsnap.comfrontiersin.org |

| DNA Breakage Enhancement | ~5-fold increase in topoisomerase II-mediated DNA breakage nih.gov |

| Religation Inhibition | ~3.5-fold inhibition of topoisomerase II-mediated DNA religation nih.gov |

Induction of DNA Single-Strand Breaks (SSBs) and Double-Strand Breaks (DSBs)

Benzamide (B126), 4-(9-acridinylamino)- is a well-established DNA intercalating agent, meaning it inserts itself between the base pairs of the DNA double helix. patsnap.com This intercalation distorts the DNA structure and, crucially, interferes with the function of enzymes that modulate DNA topology. patsnap.com The primary target of this compound is topoisomerase II, an enzyme essential for resolving DNA tangles during replication and transcription. patsnap.com

By stabilizing the transient "cleavable complex" formed between topoisomerase II and DNA, Benzamide, 4-(9-acridinylamino)- prevents the re-ligation of the DNA strands that the enzyme has temporarily severed. patsnap.com This action results in the accumulation of both protein-linked DNA single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.gov The formation of these DNA lesions is a critical initiating event in the cytotoxic mechanism of the compound. patsnap.com Studies using pulsed-field gel electrophoresis and alkaline sucrose (B13894) gradients have confirmed the generation of these breaks following treatment with Benzamide, 4-(9-acridinylamino)-. nih.gov

Interactive Table: DNA Damage Induction by Benzamide, 4-(9-acridinylamino)-

| Parameter | Observation | References |

|---|---|---|

| Mechanism | Stabilization of the topoisomerase II-DNA cleavable complex. | patsnap.com |

| Primary Lesions | Protein-linked DNA single-strand and double-strand breaks. | nih.gov |

| Consequence | Accumulation of DNA damage, triggering downstream cellular responses. | patsnap.com |

Differential Effects on Topoisomerase I and II Isoforms

While Benzamide, 4-(9-acridinylamino)- is primarily recognized as a topoisomerase II poison, its effects on different topoisomerase isoforms have been a subject of investigation. Research indicates that this compound is a potent inhibitor of topoisomerase II, while its effect on topoisomerase I is less pronounced. nih.gov

Within the topoisomerase II family, human cells express two main isoforms: topoisomerase IIα and topoisomerase IIβ. nih.gov In vitro studies have demonstrated that Benzamide, 4-(9-acridinylamino)- displays similar activity against both human topoisomerase IIα and topoisomerase IIβ. nih.gov It has been shown to enhance DNA cleavage mediated by both isoforms by approximately 7- to 8-fold compared to control conditions. nih.gov High-resolution mapping of cleavage sites has revealed that both isoforms share the same base preferences when inducing DNA breakage in the presence of Benzamide, 4-(9-acridinylamino)-, suggesting they form similar ternary complexes with the drug and DNA. nih.gov Despite these in vitro similarities, some evidence suggests that the β isoform may be a more critical target for the cytotoxic actions of the drug in certain cellular contexts. nih.gov

Interactive Table: Comparative Activity of Benzamide, 4-(9-acridinylamino)- on Topoisomerase Isoforms

| Isoform | Effect | Magnitude of Effect | References |

|---|---|---|---|

| Topoisomerase I | Weak inhibition. | Not significant compared to Topoisomerase II. | nih.gov |

| Topoisomerase IIα | Potent inhibition via stabilization of the cleavable complex. | ~7-8 fold enhancement of DNA cleavage. | nih.gov |

| Topoisomerase IIβ | Potent inhibition via stabilization of the cleavable complex. | ~7-8 fold enhancement of DNA cleavage. | nih.govnih.gov |

Cellular Perturbations and Molecular Responses

The DNA damage inflicted by Benzamide, 4-(9-acridinylamino)- triggers a complex network of cellular responses, ultimately determining the cell's fate.

Induction of Programmed Cell Death (Apoptosis) Pathways

The accumulation of irreparable DNA double-strand breaks is a potent signal for the initiation of programmed cell death, or apoptosis. patsnap.com Benzamide, 4-(9-acridinylamino)- has been shown to induce apoptosis in various cancer cell lines. researchgate.net The apoptotic cascade is initiated, in part, through the modulation of the BCL-2 family of proteins, which are key regulators of mitochondrial-mediated apoptosis. nih.govnih.gov

Specifically, treatment with Benzamide, 4-(9-acridinylamino)- can lead to the downregulation of anti-apoptotic proteins like BCL2L1 (also known as Bcl-xL). nih.gov This disruption of the balance between pro- and anti-apoptotic BCL-2 family members leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioner enzymes of apoptosis. researchgate.netnih.gov Studies have demonstrated the degradation of procaspase-3 and procaspase-9, along with the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase activation, in cells treated with this compound. researchgate.net

Interactive Table: Apoptotic Response to Benzamide, 4-(9-acridinylamino)- in U937 Cells

| Parameter | Observation at 1 µM for 4h | References |

|---|---|---|

| Apoptotic Population | Increase in Annexin V-positive cells. | researchgate.net |

| Sub-G1 DNA Content | Increased, indicative of DNA fragmentation. | researchgate.net |

| Procaspase-3 & -9 | Degradation observed. | researchgate.net |

| PARP Cleavage | Observed, indicating caspase activation. | researchgate.net |

Modulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)

In response to DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. Benzamide, 4-(9-acridinylamino)- consistently induces a significant arrest of cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest is a crucial cellular response to the accumulation of DSBs, preventing cells with damaged DNA from entering mitosis.

The molecular mechanism underlying this G2/M arrest involves the activation of DNA damage sensors like ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases. These kinases, in turn, phosphorylate and activate downstream checkpoint kinases, which ultimately inhibit the activity of cyclin-dependent kinases (CDKs) required for entry into mitosis, such as CDK1 (also known as CDC2). nih.gov The sustained G2/M arrest, if the DNA damage is too extensive to be repaired, can serve as a prelude to apoptosis. nih.gov

Interactive Table: Cell Cycle Effects of Benzamide, 4-(9-acridinylamino)-

| Cell Line | Concentration | Effect | References |

|---|---|---|---|

| U937 | 1 µM | Accumulation of cells in the G2/M phase. | researchgate.net |

| EMT 6 | Not specified | Accumulation of cells in the S phase followed by G2 arrest. | nih.gov |

| NPC-TW01/TW04 | 5 nM - 1 µM | Transient or persistent G2/M arrest leading to apoptosis. | nih.gov |

Interactions with DNA Repair Systems

The cytotoxicity of Benzamide, 4-(9-acridinylamino)- is intimately linked to the cell's capacity to repair the DNA lesions it induces. The two major pathways for repairing DSBs are homologous recombination (HR) and non-homologous end joining (NHEJ). frontiersin.orgnih.gov The efficacy of Benzamide, 4-(9-acridinylamino)- can be influenced by the status of these repair pathways. patsnap.com Cells with deficiencies in certain DNA repair pathways may exhibit increased sensitivity to the compound. frontiersin.org

Furthermore, Benzamide, 4-(9-acridinylamino)- can interact with components of the DNA damage response. For instance, the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in the repair of single-strand breaks and the broader DNA damage response, can be affected by the cellular stress induced by this compound. nih.gov The interplay between the induction of DNA damage by Benzamide, 4-(9-acridinylamino)- and the cellular DNA repair machinery is a critical determinant of the ultimate biological outcome.

Mechanistic Insights into Cellular Selectivity

The differential sensitivity of various cell types to Benzamide, 4-(9-acridinylamino)- can be attributed to several factors. One key determinant is the expression level of its target, topoisomerase II. drugbank.com Rapidly dividing cells, which typically have higher levels of topoisomerase II, are generally more sensitive to the cytotoxic effects of this compound. drugbank.com

Another significant mechanism contributing to cellular selectivity is the expression and activity of drug efflux pumps, such as P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family. nih.govyoutube.comyoutube.com Overexpression of P-gp can actively transport Benzamide, 4-(9-acridinylamino)- out of the cell, thereby reducing its intracellular concentration and leading to drug resistance. nih.gov Therefore, cancer cells with high P-gp expression may exhibit reduced sensitivity to this compound.

Additionally, alterations in the topoisomerase II enzyme itself, such as mutations that affect drug binding or enzyme function, can confer resistance. nih.gov The metabolic capacity of the cell, including the ability to conjugate the drug with molecules like glutathione, also plays a role in its detoxification and subsequent efficacy. drugbank.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Impact of Substitutions on the Acridine (B1665455) Ring System

The planar acridine ring is the quintessential DNA-intercalating pharmacophore of this class of compounds. Alterations to this tricycle have profound effects on the molecule's ability to bind to DNA and inhibit topoisomerase II, driven by a complex interplay of electronic and steric factors.

Influence on Topoisomerase II Poisoning Potency

The substitution pattern on the acridine ring also directly influences the ability of these compounds to act as topoisomerase II poisons. Topoisomerase II poisons stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death. nih.gov

Research on acridine-thiosemicarbazone derivatives has indicated that the absence of substitution on the acridine core can be associated with a non-inhibitory profile against topoisomerase IIα. nih.gov Conversely, specific substitutions can enhance this inhibitory activity. For instance, in a series of 9-anilinothiazolo[5,4-b]quinoline derivatives, the presence of a fluorine atom at the 7-position of the quinoline (B57606) (analogous to the acridine ring) was explored, though the primary determinants of cytotoxicity were found in the anilino ring substitutions. drugbank.com

Variations in the Benzamide (B126)/Anilino Moiety

The anilino-benzamide portion of the molecule, which lies in the minor groove of DNA upon intercalation of the acridine ring, plays a critical role in modulating the compound's pharmacological properties and its interaction with topoisomerase II.

Role of Substituent Position and Nature (e.g., -OCH3, -CH2OH, -SO2CH3)

The nature and position of substituents on the anilino ring are critical for topoisomerase II inhibition and cytotoxicity. nih.gov For instance, in the amsacrine (B1665488) series, the 1'-methanesulfonamide group is considered essential for the formation of the cleavable complex with topoisomerase II. nih.gov Studies have shown that DNA binding is augmented by electron-donating substituents at the 1' or 2' positions of the anilino ring. ontosight.ai

In contrast, most substituents at the 3' position tend to decrease DNA binding, likely due to steric hindrance that impedes the entry of the acridine nucleus into the intercalation site. ontosight.ai However, specific 3'-substituents like -NHSO₂CH₃ and -NHCOCH₃ have been shown to confer selectivity for binding to poly[d(G-C)] and poly[d(A-T)] respectively, suggesting a role for hydrogen bonding and stereochemical features in this selectivity. ontosight.ai

The following table presents the cytotoxicity of some 9-anilinoacridine (B1211779) derivatives with varied substitutions on the anilino ring against human lymphoblastic leukemia (CCRF-CEM) cells.

| Compound | Anilino Ring Substituent | IC₅₀ (nM) |

| 1 | 3'-N-mustard, 4'-OCH₃ | 5.4 |

| 2 | 4'-N-mustard, 3'-OCH₃ | 2.1 |

| 3 | 3'-N-mustard, 4'-H | 1.3 |

| Taxol (Reference) | - | 1.1 |

Data extracted from studies on 9-anilinoacridines bearing N-mustard residues. nih.gov IC₅₀ values are indicative of cytotoxic potency.

Effects on Basicity, Lipophilicity, and Molecular Reactivity

The electronic effects of substituents on the anilino ring also play a role. The activity of 2-methylthio derivatives in the aforementioned quinoline series appeared to be more reliant on the electronic effects brought about by the substitution of the aniline (B41778) ring. drugbank.com

Linker Modifications and Conformational Flexibility

Research on dimeric aminoglycoside antibiotics has demonstrated that simple modifications of linker length and composition can lead to substantial differences in ribosomal RNA selectivity and enzymatic activity. nih.govuky.edu While not a direct study on 4-(9-acridinylamino)benzamide, these findings highlight the general importance of linker characteristics in drug design. In the context of 9-anilinoacridines, studies have shown that the length of a spacer and the position of substituents can affect their cytotoxicity. nih.gov

For example, in a series of 9-anilinoacridines bearing an N-mustard pharmacophore on both the anilino and acridine rings, the use of O-ethyl (O-C₂) or O-butyl (O-C₄) spacers influenced the cytotoxic activity. nih.gov Molecular modeling studies of certain 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives revealed that these compounds adopt an extended conformation within the gorge of acetylcholinesterase, indicating the role of the linker in defining the spatial orientation of the pharmacophoric groups. nih.gov

Further research focusing specifically on systematic linker modifications in the 4-(9-acridinylamino)benzamide series is warranted to fully elucidate the relationship between linker properties, conformational flexibility, and biological activity.

Influence of Linker Length and Heteroatom Inclusion

The linkage between the acridine moiety and the anilino head group is a critical determinant of the high potency of amsacrine as a topoisomerase II poison. nih.gov Studies involving the separate components have demonstrated that a simple mixture of the acridine and the anilino-methanesulfonamide head group exhibits significantly lower activity than the covalently linked amsacrine molecule. nih.gov This underscores the necessity of the linker in tethering the DNA-intercalating portion to the enzyme-interacting side chain, thereby increasing the affinity of the drug for the topoisomerase II-DNA cleavage complex. nih.gov

The nature of the substituents on the anilino ring, which can be considered part of the extended linker system, plays a crucial role in modulating activity. The position of the methoxy (B1213986) group on the anilino ring is a prime example. Amsacrine (m-AMSA), with a methoxy group at the 3'-position, is a potent topoisomerase II poison. In contrast, its isomer with the methoxy group at the 2'-position (o-AMSA) is almost devoid of activity. nih.gov An analog lacking the methoxy group altogether displays an intermediate level of activity. researchgate.net This suggests that the 3'-methoxy group enhances the interaction with topoisomerase II, while a 2'-methoxy group introduces an inhibitory effect, possibly due to steric hindrance. researchgate.net

Furthermore, the methanesulfonamide (B31651) group at the 1'-position of the anilino ring also contributes to the drug's efficacy. Replacing this group with a hydroxyl, amino, or a simple proton leads to a progressive decrease in the ability to enhance topoisomerase II-mediated DNA cleavage. researchgate.net This indicates that while the 1'-methanesulfonamide group is not essential for the interaction, it significantly affects the potency. researchgate.net

Table 1: Influence of Anilino Ring Substituents on Topoisomerase II Poisoning

| Compound | 1'-Substituent | 3'-Substituent | Relative DNA Cleavage Enhancement |

| m-AMSA (Amsacrine) | -NHSO₂CH₃ | -OCH₃ | ~7-8 fold |

| o-AMSA | -NHSO₂CH₃ | H (OCH₃ at 2') | ~1 fold (inactive) |

| AMSA (des-methoxy) | -NHSO₂CH₃ | H | ~3 fold |

| 1'-hydroxy analog | -OH | -OCH₃ | ~5 fold |

| 1'-amino analog | -NH₂ | -OCH₃ | ~3 fold |

| 1'-proton analog | -H | -OCH₃ | ~2 fold |

| Data synthesized from multiple sources. nih.govresearchgate.net |

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of the anilino side chain of amsacrine is a critical factor governing its biological activity. The geometry of this ring and its orientation relative to the intercalated acridine chromophore are thought to be crucial for effective interaction within the minor groove of the DNA double helix and with topoisomerase II. scilit.com

Energy minimization calculations have revealed that the orientation of the head group in the highly active m-AMSA is significantly more constrained compared to the inactive o-AMSA. nih.gov For m-AMSA, the torsion angle between the acridine C9 and the linking nitrogen atom is restricted to a narrow range for maintaining low potential energy. nih.gov It is proposed that the 3'-methoxy group contributes to this favorable, restricted conformation. nih.gov When this methoxy group is absent or moved to the 2'-position, the head group is no longer held in this optimal orientation, leading to a drop in activity. nih.gov

Studies on 3',5''-disubstituted analogues of amsacrine further highlight the importance of the anilino ring's steric environment. While monosubstitution at the 3'-position has a moderate effect on DNA binding, disubstitution at both the 3' and 5' positions drastically reduces binding affinity and abolishes biological activity. scilit.com This loss of activity occurs even when other physicochemical properties like lipophilicity and stability are within acceptable ranges. scilit.com High-field NMR studies suggest that this is due to a change in the mode of intercalation, with significantly less overlap between the drug and the DNA base pairs. scilit.com This demonstrates that the precise conformational fit of the anilino side chain is a critical determinant of effective DNA binding and, consequently, antitumor activity. scilit.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

While a specific, comprehensive QSAR model for Benzamide, 4-(9-acridinylamino)- has not been extensively published, the principles of QSAR and cheminformatics have been applied to related acridine and benzamide derivatives, providing insights into the key molecular features driving their biological activities.

Development and Validation of Predictive Models

The development of predictive QSAR models for compounds like amsacrine and its analogs involves a systematic process. researchgate.netnih.gov This begins with the compilation of a dataset of structurally related compounds with their corresponding biological activities, such as IC50 values for cell growth inhibition or the extent of topoisomerase II-mediated DNA cleavage. researchgate.netnih.gov A variety of molecular descriptors are then calculated for each compound. These can include physicochemical properties (e.g., logP for lipophilicity, pKa for basicity), electronic parameters (e.g., Hammett constants), and topological or 3D descriptors that encode information about the molecule's size, shape, and connectivity. nih.govnih.govunair.ac.id

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like artificial neural networks (ANN) are then employed to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.govnih.gov

A crucial step in this process is model validation. nih.gov This is typically performed using both internal and external validation techniques. Internal validation methods, like leave-one-out cross-validation (q²), assess the model's robustness and predictive ability within the training set. nih.govnih.gov External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development. nih.gov A high correlation between the predicted and observed activities for the test set indicates a reliable and predictive QSAR model. nih.gov For 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the models are further validated by ensuring that they can distinguish between active and inactive compounds based on their steric and electrostatic fields. nih.gov

Preclinical Biological Evaluation and Mechanistic Investigations

In Vitro Cytotoxicity and Antiproliferative Activity in Cell Models

Laboratory studies using cultured cancer cells have been fundamental in characterizing the spectrum of activity and cellular effects of Benzamide (B126), 4-(9-acridinylamino)-.

Benzamide, 4-(9-acridinylamino)- has demonstrated significant cytotoxic activity, particularly against hematological malignancies. nih.gov Studies have shown that the concentration of the drug required to reduce the survival of cultured human and mouse bone marrow cells by 50% (IC50) is approximately 0.4 µM. nih.gov

The compound's effectiveness varies across different cancer types. It is highly active against leukemia cell lines, with mouse L1210 and P388 leukemia cells showing high sensitivity. nih.gov Human leukemia and lymphoma cell lines, such as Jurkat and U937, also show a degree of sensitivity that is intermediate between that of the highly responsive L1210 and P388 lines. nih.gov In contrast, its activity against solid tumor cell lines is limited, with lines like the SW620 human colon carcinoma being resistant. nih.gov An amsacrine-resistant human leukemia cell line, HL-60/AMSA, was found to be 100 times more resistant to the compound's cytotoxic actions than its parent HL-60 line. nih.govresearchgate.net

Below is a summary of the observed in vitro cytotoxicity:

Interactive Data Table: Cytotoxicity of Benzamide, 4-(9-acridinylamino)- in Various Cell Lines| Cell Line | Cancer Type | Species | Observed Activity/IC50 | Citation |

|---|---|---|---|---|

| Bone Marrow Cells | Normal | Human, Mouse | ~0.4 µM | nih.gov |

| L1210 | Leukemia | Mouse | Highly Sensitive | nih.gov |

| P388 | Leukemia | Mouse | Sensitive | nih.gov |

| Jurkat | Leukemia | Human | Moderately Sensitive | nih.gov |

| U-937 | Histiocytic Lymphoma | Human | Moderately Sensitive | nih.gov |

| HL-60 | Promyelocytic Leukemia | Human | Sensitive | nih.govresearchgate.net |

| HL-60/AMSA | Promyelocytic Leukemia | Human | Resistant (100-fold) | nih.govresearchgate.net |

| Lewis Lung Carcinoma | Lung Cancer | Mouse | Moderately Resistant | nih.gov |

The biological activity of Benzamide, 4-(9-acridinylamino)- is frequently compared to other agents that target DNA. Its mechanism as a topoisomerase II poison is shared with anthracyclines like doxorubicin (B1662922). researchgate.net However, their clinical activity spectra differ, with amsacrine (B1665488) being most effective in leukemias while doxorubicin is used against a broader range of solid tumors. researchgate.net

Studies comparing it to its analogue, asulacrine (B1206946) (CI-921), showed that while both had similar toxicity to normal bone marrow cells, CI-921 demonstrated greater selectivity for certain cancer cell lines over bone marrow, suggesting a potentially improved therapeutic index. nih.gov In HL-60/AMSA resistant cells, cross-resistance was observed to other intercalating topoisomerase II inhibitors like anthracyclines, but minimal resistance was seen against non-intercalating topoisomerase II agents such as etoposide. nih.govresearchgate.net

Mechanistically, Benzamide, 4-(9-acridinylamino)-, doxorubicin, and mitoxantrone (B413) were all found to up-regulate pan-RAR-β mRNA expression in breast cancer cells, an effect not observed with the non-intercalating, microtubule-targeting drug vincristine. This suggests a shared pathway activation among DNA intercalating agents.

Interactive Data Table: Comparative Profile of Benzamide, 4-(9-acridinylamino)-

| Agent | Mechanism | Key Comparative Finding | Citation |

|---|---|---|---|

| Doxorubicin | Topoisomerase II Poison, Intercalator | Shares mechanism but has broader solid tumor activity. | researchgate.net |

| Asulacrine (CI-921) | Topoisomerase II Poison, Intercalator | Analogue with greater selectivity for some tumor lines vs. bone marrow. | nih.gov |

| Etoposide | Topoisomerase II Poison, Non-intercalator | Amsacrine-resistant cells show minimal cross-resistance to etoposide. | nih.govresearchgate.net |

| Vincristine | Microtubule Inhibitor | Does not share the property of up-regulating pan-RAR-β mRNA. |

Benzamide, 4-(9-acridinylamino)- exerts profound effects on cell cycle progression. It has been demonstrated that cycling cells are significantly more sensitive to the compound than non-cycling (resting) cells. mdpi.com Treatment with Benzamide, 4-(9-acridinylamino)- leads to a transitory accumulation of cells in the S (synthesis) phase, followed by a more definitive arrest in the G2 phase of the cell cycle. mdpi.com Cells initially in the G1 phase are the most resistant to the drug's cytotoxic effects. mdpi.com These findings highlight that the drug's lethality is tightly linked to specific phases of cellular replication.

In Vivo Mechanistic Studies in Animal Models

Studies in animal models, particularly those bearing human tumor xenografts, have been crucial for understanding the compound's activity in a whole-organism setting.

The primary pharmacodynamic endpoint in preclinical xenograft models is the inhibition of tumor growth. Despite its potency in vitro against leukemia cells, Benzamide, 4-(9-acridinylamino)- has shown a conspicuous lack of activity against solid tumors in vivo. researchgate.net Large, multicenter preclinical studies using panels of human tumor xenografts grown in mice confirmed its inactivity against a range of solid tumor types, including breast, colon, lung, and ovarian cancers, as well as melanoma. nih.govresearchgate.net This outcome in xenograft models mirrors the clinical findings where its efficacy is largely restricted to hematological cancers. researchgate.net In contrast, other agents like doxorubicin showed efficacy against these same solid tumor xenografts. nih.govresearchgate.net

The fundamental mechanism of action of Benzamide, 4-(9-acridinylamino)- in vivo is the induction of DNA damage. nih.gov This is achieved by its function as a topoisomerase II "poison". researchgate.net The compound intercalates into DNA and stabilizes the covalent complex formed between topoisomerase II and DNA during its catalytic cycle. This action prevents the enzyme from re-ligating the double-strand breaks it creates, leading to an accumulation of permanent DNA breaks. researchgate.net The presence of these breaks triggers cellular damage response pathways, ultimately leading to programmed cell death, or apoptosis. nih.gov This formation of stabilized DNA-protein complexes is the key molecular biomarker of the drug's action in tumor tissue.

Mechanisms of Acquired Resistance and Overcoming Strategies

The clinical utility of Benzamide, 4-(9-acridinylamino)-, a potent antineoplastic agent, can be limited by the development of acquired resistance. Understanding the molecular underpinnings of this resistance is crucial for the development of strategies to circumvent it and enhance therapeutic efficacy. Preclinical research has identified several key mechanisms of resistance and has explored novel approaches to overcome them through the design of new analogues and combination therapies.

Identification of Resistance Pathways

The primary mechanism of action of Benzamide, 4-(9-acridinylamino)- involves the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair. nih.gov Consequently, the most prominent resistance pathways involve alterations in this enzyme or in cellular processes that affect the drug's interaction with its target.

Alterations in Topoisomerase II: The most frequently observed mechanism of acquired resistance to Benzamide, 4-(9-acridinylamino)- is the modification of the topoisomerase II enzyme itself. nih.gov Mutations in the gene encoding topoisomerase II can lead to an enzyme that is less sensitive to the inhibitory effects of the drug. For instance, studies have identified specific point mutations in the topoisomerase II gene in amsacrine-resistant human leukemia cell lines. acs.orgdrugbank.com One such mutation involves the change of arginine to lysine (B10760008) at position 486 of the enzyme in two independent human myeloid leukemia cell lines, HL-60/AMSA and KBM-3/AMSA. drugbank.com This alteration is believed to reduce the stability of the ternary complex formed by the drug, the enzyme, and DNA, thereby diminishing the drug's cytotoxic effect. nih.gov

Transport-Related Multidrug Resistance: In addition to target-specific alterations, resistance to Benzamide, 4-(9-acridinylamino)- can also arise from more general multidrug resistance (MDR) mechanisms. One of the key players in this process is the P-glycoprotein (Pgp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. nih.govelsevierpure.com Overexpression of Pgp leads to increased removal of the drug from the cancer cell, reducing its intracellular concentration and thus its ability to reach the topoisomerase II target. elsevierpure.com This mechanism is not specific to Benzamide, 4-(9-acridinylamino)- and can confer cross-resistance to a wide range of other chemotherapeutic agents. nih.gov

The following table summarizes the key identified resistance pathways to Benzamide, 4-(9-acridinylamino)-.

| Resistance Pathway | Mechanism | Consequence |

| Altered Topoisomerase II | Point mutations in the topoisomerase II gene (e.g., Arg486 to Lys) | Reduced drug binding and stabilization of the cleavable complex. |

| Decreased expression of topoisomerase II | Fewer drug targets available. | |

| Transport-Related MDR | Overexpression of P-glycoprotein (Pgp) | Increased drug efflux and reduced intracellular drug concentration. |

Design of Analogues to Circumvent Resistance Mechanisms

A key strategy to combat acquired resistance is the rational design of novel analogues of Benzamide, 4-(9-acridinylamino)- that can bypass these resistance mechanisms. Researchers have focused on modifying the chemical structure of the parent compound to create new molecules with improved activity against resistant cells.

One approach has been to alter the substituents on the anilino side chain of the amsacrine molecule. nih.gov These modifications can lead to compounds that are less susceptible to the resistance conferred by altered topoisomerase II. For example, certain anilino analogues have demonstrated the ability to significantly reduce the resistance factor in multidrug-resistant human leukemia cell lines. nih.gov In some cases, the resistance factor was reduced from over 100-fold to approximately 13-fold, and from 8-fold to 2-fold in other cell lines. nih.gov This suggests that these new analogues may have a different mode of interaction with the mutated enzyme, allowing them to retain their cytotoxic activity. nih.gov

Another strategy involves creating derivatives that are not recognized by or are poor substrates for the P-glycoprotein efflux pump. By modifying the structure to alter properties such as lipophilicity or charge, it is possible to design analogues that are retained within the cancer cell at higher concentrations, thereby overcoming transport-related resistance. nih.gov

The table below presents examples of amsacrine analogues and their activity against resistant cell lines from preclinical studies.

| Analogue | Modification | Activity against Resistant Lines | Reference |

| Anilino Analogues (general) | Alterations on the anilino side chain | Reduced resistance factor in amsacrine-resistant leukemia lines. | nih.govnih.gov |

| 1'-Methylcarbamate Derivative | Derivative of 9-anilinoacridine (B1211779) | Did not overcome resistance in HL-60/AMSA cells with amsacrine-resistant topoisomerase II. | nih.gov |

| 1'-Benzenesulfonamide Derivative | Derivative of 9-anilinoacridine | Did not overcome resistance in HL-60/AMSA cells with amsacrine-resistant topoisomerase II. | nih.gov |

It is important to note that not all designed analogues are successful in overcoming resistance. For instance, two derivatives of 9-anilinoacridine, a 1'-methylcarbamate and a 1'-benzenesulfonamide, were unable to overcome the resistance of the HL-60/AMSA human leukemia cell line, which is known to have an amsacrine-resistant form of topoisomerase II. nih.gov This highlights the complexity of designing effective analogues and the need for a deep understanding of the specific resistance mechanisms at play.

Combination Strategies for Enhanced Mechanistic Efficacy

In addition to developing new single agents, combination therapy represents a powerful approach to enhance the efficacy of Benzamide, 4-(9-acridinylamino)- and overcome resistance. crownbio.com By targeting multiple pathways simultaneously, combination strategies can prevent the emergence of resistance and produce synergistic or additive cytotoxic effects. crownbio.comnih.gov

Preclinical studies have evaluated the combination of amsacrine with a variety of other anticancer agents. In a study using the human T-cell leukemia cell line MOLT-3, the combination of amsacrine with cytosine arabinoside or mitoxantrone resulted in a supra-additive (synergistic) effect. nih.gov This suggests that these combinations are more effective at killing cancer cells than would be expected from the sum of their individual effects. Additive effects were observed when amsacrine was combined with other agents such as bleomycin, cisplatin, doxorubicin, and etoposide. nih.gov

The mechanistic basis for this enhanced efficacy often lies in the complementary actions of the combined drugs. For example, combining amsacrine with a drug that has a different mechanism of action, such as a DNA synthesis inhibitor like cytosine arabinoside, can create a multi-pronged attack on the cancer cell that is more difficult to evade. nih.gov

However, not all combinations are beneficial. The same study found that the simultaneous administration of amsacrine with 6-mercaptopurine (B1684380) and methotrexate (B535133) resulted in a sub-additive to protective effect, indicating that these combinations may be antagonistic and should be avoided. nih.gov

The table below summarizes the observed effects of combining amsacrine with other anticancer agents in a human T-cell leukemia cell line.

| Combination Agent | Observed Effect | Potential Mechanistic Rationale | Reference |

| Cytosine arabinoside | Supra-additive | Complementary mechanisms of action (topoisomerase II inhibition and DNA synthesis inhibition). | nih.gov |

| Mitoxantrone | Supra-additive | Both are topoisomerase II inhibitors, but may have different binding sites or effects on the enzyme-DNA complex. | nih.gov |

| Bleomycin | Additive | Combination of DNA cleavage mechanisms. | nih.gov |

| Cisplatin | Additive | Combination of DNA intercalation/topoisomerase II inhibition and DNA cross-linking. | nih.gov |

| Doxorubicin | Additive | Both are topoisomerase II inhibitors and DNA intercalators. | nih.gov |

| Etoposide | Additive | Both are topoisomerase II inhibitors, but with different chemical structures and potentially different interactions with the enzyme. | nih.gov |

| 6-Mercaptopurine | Sub-additive to Protective | Antagonistic interaction; the precise mechanism requires further investigation. | nih.gov |

| Methotrexate | Sub-additive to Protective | Antagonistic interaction; the precise mechanism requires further investigation. | nih.gov |

These preclinical findings provide a strong rationale for the clinical investigation of promising combination therapies incorporating Benzamide, 4-(9-acridinylamino)- to improve patient outcomes and overcome the challenge of drug resistance. nih.gov

Advanced Research Directions and Future Perspectives

Dual Targeting Approaches and Multi-Targeting Strategies

The complexity of cancer biology, characterized by redundant signaling pathways and mechanisms of resistance, has spurred the development of drugs that can engage multiple targets simultaneously. For derivatives of Benzamide (B126), 4-(9-acridinylamino)-, this has led to investigations into dual-acting agents that can inhibit both topoisomerase I and II, as well as combinations with inhibitors of critical cellular processes like DNA repair.

Development of Dual Topoisomerase I and II Inhibitors

The concept of designing single molecules that can inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II) is a promising strategy to broaden the spectrum of anticancer activity and potentially overcome resistance mechanisms associated with single-agent therapy. acs.org DNA intercalators, such as the acridine (B1665455) core of Benzamide, 4-(9-acridinylamino)-, represent a major class of compounds with the potential for dual inhibition. acs.org While research on dual Topo I/II inhibitors has primarily focused on structural analogues of other intercalating scaffolds, the underlying principle is applicable to the development of novel derivatives of Benzamide, 4-(9-acridinylamino)-. The strategy often involves the modification of the core structure to incorporate functionalities that can effectively interact with both enzyme-DNA complexes. For instance, the introduction of specific side chains can modulate the dual-targeting activity. Although specific dual Topo I/II inhibitors based on the exact Benzamide, 4-(9-acridinylamino)- scaffold are not yet prominent in published literature, the exploration of related acridine derivatives as dual inhibitors provides a strong rationale for future research in this direction.

Combination with DNA Repair Inhibitors

A key mechanism of action for Benzamide, 4-(9-acridinylamino)- is the induction of DNA double-strand breaks through the stabilization of the topoisomerase II-DNA cleavage complex. drugbank.comnih.gov Cancer cells, however, can counteract this damage through various DNA repair pathways, leading to drug resistance. A rational approach to enhance the efficacy of Benzamide, 4-(9-acridinylamino)- derivatives is to co-administer them with inhibitors of these repair pathways, such as poly(ADP-ribose) polymerase (PARP) inhibitors or inhibitors of the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases. nih.govfrontiersin.orgresearchgate.net

The combination of PARP inhibitors with DNA-damaging agents is a clinically validated strategy, particularly in cancers with deficiencies in homologous recombination repair (e.g., BRCA mutations). researchgate.netnih.gov The rationale is that inhibiting PARP-mediated single-strand break repair leads to an accumulation of double-strand breaks during DNA replication, which, in combination with the direct double-strand breaks induced by topoisomerase II poisons, results in synthetic lethality. Preclinical studies have shown that combining PARP inhibitors with other topoisomerase II inhibitors can enhance cancer cell death. pharmacytimes.com

Similarly, inhibitors of the ATM and ATR kinases, which are central regulators of the DNA damage response, represent another promising combination strategy. frontiersin.orgnih.gov By blocking these signaling pathways, the cell's ability to arrest the cell cycle and repair the DNA damage induced by Benzamide, 4-(9-acridinylamino)- is compromised, leading to increased cell death. While specific studies on the combination of Benzamide, 4-(9-acridinylamino)- with PARP or ATM/ATR inhibitors are limited, the strong preclinical and clinical evidence for these combination strategies with other DNA-damaging agents provides a compelling basis for future investigations. A study on the combination of amsacrine (B1665488), a derivative of Benzamide, 4-(9-acridinylamino)-, with other anticancer agents has demonstrated supra-additive effects with agents like mitoxantrone (B413), highlighting the potential for synergistic combinations. nih.gov

Conjugate Chemistry for Enhanced Selectivity and Mechanistic Study

To improve the therapeutic index of potent cytotoxic agents like Benzamide, 4-(9-acridinylamino)-, researchers are increasingly turning to conjugate chemistry. By attaching the drug to a targeting moiety or a polymer, it is possible to achieve more selective delivery to cancer cells and control its release, thereby reducing systemic toxicity.

Peptide-Drug Conjugates for Targeted Delivery to Specific Receptors

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapies that utilize peptides to deliver a cytotoxic payload to cancer cells that overexpress specific receptors on their surface. chapman.edunih.govnih.govbohrium.comresearchgate.net This approach offers several advantages, including high target specificity, lower molecular weight compared to antibody-drug conjugates (ADCs) leading to better tumor penetration, and ease of synthesis and modification. nih.gov

The general structure of a PDC consists of a homing peptide, a linker, and the cytotoxic drug. nih.gov The development of PDCs using derivatives of Benzamide, 4-(9-acridinylamino)- as the payload is a promising area of research. The synthesis of such conjugates would involve the chemical linking of the benzamide or acridine moiety to a peptide that targets a receptor highly expressed on the surface of cancer cells, for example, somatostatin (B550006) or bombesin (B8815690) receptors. nih.gov The linker can be designed to be stable in circulation and release the active drug upon internalization into the target cell, for instance, through cleavage by lysosomal enzymes. researchgate.net While specific examples of PDCs with Benzamide, 4-(9-acridinylamino)- are not yet widely reported, the modular nature of PDC technology and the potent cytotoxicity of the acridine payload make this a fertile ground for future drug development. The synthesis of peptide bioconjugates is a well-established field, with various strategies available for linking small molecules to peptides. nih.govuzh.chspringernature.com

Polymer-Based Conjugates for Controlled Release

Polymer-based drug delivery systems offer another avenue for improving the therapeutic properties of Benzamide, 4-(9-acridinylamino)-. These systems can protect the drug from premature degradation, prolong its circulation time, and provide controlled release at the tumor site. Various types of polymers, both natural and synthetic, are being explored for this purpose.

A notable example is the development of amsacrine-containing polymeric rods for the interstitial chemotherapy of malignant glioma. nih.gov In this study, amsacrine was incorporated into ethylene (B1197577) vinyl acetate (B1210297) copolymer (EVAc) rods, which provided a sustained release of the drug over a long period. nih.gov Another approach involves the use of solid lipid nanoparticles (SLNs) to encapsulate lipophilic amsacrine analogs, thereby improving their suitability for intravenous administration and achieving targeted delivery to specific organs like the lungs. frontiersin.org

| Delivery System | Polymer/Carrier | Drug | Application | Key Findings | Reference |

| Polymeric Rods | Ethylene vinyl acetate copolymer (EVAc) | Amsacrine | Interstitial chemotherapy of malignant glioma | Sustained, controlled release of amsacrine; significant anti-tumor effect in a rat glioma model. | nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Solid Lipid | Amsacrine analog | Intravenous delivery, potential for lung targeting | High entrapment efficiency; sustained release pattern; preferential accumulation in the lungs in vivo. | frontiersin.org |

These studies demonstrate the feasibility and potential benefits of formulating Benzamide, 4-(9-acridinylamino)- and its derivatives into polymer-based delivery systems to enhance their therapeutic efficacy and safety.

Repurposing and Novel Applications (Mechanistic Discovery)

Drug repurposing, the identification of new uses for existing drugs, is an attractive strategy that can accelerate the drug development process. nih.gov The unique chemical structure of Benzamide, 4-(9-acridinylamino)- and its known interactions with fundamental cellular processes make it a candidate for repurposing beyond its traditional role as an anticancer agent.

Recent research has revealed that amsacrine and its derivatives can selectively inhibit mycobacterial topoisomerase I (TopA). frontiersin.org This finding is significant as Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on this enzyme for its survival. The study showed that modifications to the sulfonamide side chain of amsacrine, which is thought to interact with the topoisomerase, could enhance the inhibitory activity and selectivity against the bacterial enzyme. frontiersin.org This opens up a new therapeutic avenue for Benzamide, 4-(9-acridinylamino)- derivatives in the fight against infectious diseases.

| Compound | Target | Organism | Potential Application | Key Findings | Reference |

| Amsacrine and its derivatives | Topoisomerase I (TopA) | Mycobacterium smegmatis | Antitubercular agent | Selective inhibition of mycobacterial TopA; impairment of bacterial growth and chromosome replication. | frontiersin.org |

This discovery underscores the potential for mechanistic exploration to uncover novel applications for established drug scaffolds. By investigating the interactions of Benzamide, 4-(9-acridinylamino)- with a broader range of biological targets, it may be possible to identify new therapeutic opportunities in oncology and other disease areas.

Investigation as Radiosensitizers in Preclinical Models

The potential of Benzamide, 4-(9-acridinylamino)- to act as a radiosensitizer, a compound that makes tumor cells more susceptible to radiation therapy, is a promising area of future research. youtube.com The rationale for this lies in the compound's established mechanism as a topoisomerase II inhibitor, which leads to DNA damage. nih.govnih.gov By impeding the cell's ability to repair DNA, the compound could synergistically enhance the cytotoxic effects of radiation, which also targets cellular DNA.

Preclinical evaluation of potential radiosensitizers typically involves a series of in vitro and in vivo studies. youtube.comnih.gov In vitro assays, such as clonogenic survival assays, are used to determine the ability of cancer cells to proliferate and form colonies after treatment with the compound and/or radiation. mdpi.com A significant reduction in cell survival with the combination treatment compared to either treatment alone would indicate a radiosensitizing effect. nih.gov

Following promising in vitro results, in vivo studies in animal models, such as xenografts where human tumor cells are implanted into immunocompromised mice, are crucial. youtube.comcancernetwork.com These models allow for the assessment of the combination therapy's impact on tumor growth delay and local tumor control in a more physiologically relevant setting. clinicaltrials.gov While specific preclinical studies on Benzamide, 4-(9-acridinylamino)- as a radiosensitizer are not extensively documented in publicly available literature, its known DNA-damaging properties make it a strong candidate for such investigations.

Modulation of Specific Signaling Pathways (e.g., p53 induction, NF-κB suppression)

Beyond its direct interaction with topoisomerase II, the therapeutic effects of Benzamide, 4-(9-acridinylamino)- and related acridine derivatives are being investigated through their ability to modulate key cellular signaling pathways that control cell fate.

p53 Induction: The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis (programmed cell death), and senescence in response to cellular stress, including DNA damage. Research has shown that acridine derivatives, including amsacrine, can induce the transcriptional activity of p53 and stabilize the p53 protein. nih.gov This activation of the p53 pathway is a significant mechanism by which these compounds can exert their anticancer effects. frontiersin.org By promoting p53-mediated apoptosis, these compounds can effectively eliminate cancer cells.

NF-κB Suppression: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting cell survival, proliferation, and angiogenesis. nih.gov The inhibition of this pathway is therefore a key therapeutic strategy. The mechanism of action for some 9-aminoacridine-based drugs has been shown to involve the NF-κB signaling pathway. frontiersin.org Furthermore, certain N-substituted benzamides have demonstrated the ability to inhibit NF-κB activation. nih.gov While the direct effects of Benzamide, 4-(9-acridinylamino)- on NF-κB suppression require more detailed investigation, its structural components suggest a potential role in modulating this critical cancer-related pathway.

Computational Chemistry and Rational Design

To enhance the therapeutic profile of acridine-benzamide compounds, researchers are increasingly turning to computational chemistry and rational drug design. These approaches allow for the prediction of molecular interactions and properties, guiding the synthesis of more potent and selective drug candidates.

Molecular Docking and Dynamics Simulations for Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Benzamide, 4-(9-acridinylamino)-, docking studies are instrumental in modeling its interaction with its primary target, the topoisomerase II-DNA complex. These simulations can elucidate the specific binding modes and key interactions, such as hydrogen bonds and van der Waals forces, that are crucial for its inhibitory activity.

Density Functional Theory (DFT) for Reactivity and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design, DFT calculations are employed to understand the fundamental electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. nih.govmdpi.com For acridine-4-carboxamides, DFT studies have been used to calculate properties like proton affinities, which are important for understanding the drug's behavior under physiological pH conditions. nih.gov By analyzing the electronic properties, researchers can predict how modifications to the acridine-benzamide scaffold will affect its reactivity and interactions with biological targets.

De Novo Design of Novel Acridine-Benzamide Scaffolds

De novo drug design involves the creation of novel molecular structures with desired pharmacological properties, often with the aid of computational tools. The goal is to design new acridine-benzamide scaffolds that exhibit enhanced efficacy, better target selectivity, and improved pharmacokinetic profiles. nih.gov This process often starts with identifying the key pharmacophoric features of the existing compound—the essential structural elements responsible for its biological activity.

Analytical and Biophysical Methodologies for Research Characterization

Spectroscopic Techniques for Compound Characterization and DNA Interaction

Spectroscopy provides a powerful, non-invasive window into the molecular interactions between Benzamide (B126), 4-(9-acridinylamino)- and DNA. By analyzing how the compound and DNA affect the absorption and emission of light, researchers can deduce the nature of their binding, the affinity of this interaction, and the structural changes that result.

UV-Visible absorption spectroscopy is a fundamental technique used to confirm and characterize the intercalation of Benzamide, 4-(9-acridinylamino)- into the DNA double helix. nih.govmdpi.com When a small molecule like amsacrine (B1665488) inserts itself between the base pairs of DNA, it alters the electronic environment of both the drug and the DNA bases. researchgate.net This change is observable as shifts in the UV-Vis absorption spectrum.

Typically, the interaction of amsacrine with calf thymus DNA (CT-DNA) is characterized by hypochromism, a decrease in absorbance intensity, and a bathochromic shift (redshift), a shift to longer wavelengths, in the absorption bands of the compound. nih.govresearchgate.net The hypochromic effect is a classic sign of intercalation, resulting from the coupling of the electronic states of the intercalated molecule with those of the DNA base pairs. nih.gov These spectral changes can be titrated by adding increasing concentrations of DNA to a fixed concentration of the compound, allowing for the calculation of the intrinsic binding constant (K). mdpi.comsrce.hr For the amsacrine-DNA complex, a binding constant (K) was determined to be 1.2 ± 0.1 × 10(4) M(-1), which signifies a moderate binding affinity. nih.govresearchgate.net

| Parameter | Observation | Significance | Reference |

| Spectral Shift | Bathochromic (Red) Shift | Indicates interaction and alteration of the electronic environment upon binding to DNA. | researchgate.net |

| Absorbance | Hypochromism (Decreased Intensity) | Strong evidence for the intercalation of the acridine (B1665455) ring between DNA base pairs. | nih.gov |

| Binding Constant (K) | 1.2 ± 0.1 × 10(4) M(-1) | Quantifies a moderate binding affinity between amsacrine and calf thymus DNA. | nih.govresearchgate.net |